N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A study by Mamedov et al. (2016) explored a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a methodology that could potentially apply to the synthesis of compounds similar to the one you're interested in (Mamedov et al., 2016).
Optically Active Compounds : Research by Jiménez‐Pérez et al. (2006) described the preparation of optically active binuclear diorganotin compounds from an optically active oxalamide, suggesting potential applications in stereochemistry and organometallic synthesis (Jiménez‐Pérez et al., 2006).
Nucleophilic Substitution and Elimination Reactions : A study by Toteva and Richard (1996) investigated the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. This research could inform understanding of the reactivity of compounds with similar structural motifs (Toteva & Richard, 1996).
Chiral Synthesis Applications : Chen et al. (2021) described the asymmetric reduction of a related compound, which is a precursor for the cardiovascular drug diltiazem, using a carbonyl reductase from Candida. This demonstrates the relevance of similar compounds in the synthesis of pharmaceuticals (Chen et al., 2021).
Catalysis and Ligand Development : Gavrilov et al. (2019) studied the use of an oxalamide-based ligand in organo- and metallocatalysis, showing the utility of such compounds in catalytic processes (Gavrilov et al., 2019).
Molecular Structure and Spectroscopic Analysis : Şahin et al. (2015) conducted a study on (2-methoxyphenyl)oxalate, focusing on its molecular structure and spectroscopic properties, which could be relevant for understanding the properties of N1-(2-cyanophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide (Şahin et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
It’s known that compounds with similar structures can participate in 1,3-dipolar cycloaddition reactions . These reactions provide an efficient method of regio- and stereoselective synthesis of five-membered heterocyclic compounds .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . .
Result of Action
The compound’s action results in the formation of 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) through 1,3-dipolar cycloaddition of nitrones . This reaction generates three new chiral centers in one step .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-18-10-8-17(9-11-18)22(12-4-5-13-22)15-24-20(26)21(27)25-19-7-3-2-6-16(19)14-23/h2-3,6-11H,4-5,12-13,15H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXXJWLGMLTSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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